3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline
CAS No.: 1566365-23-8
Cat. No.: VC2752708
Molecular Formula: C8H6BrF4N
Molecular Weight: 272.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1566365-23-8 |
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Molecular Formula | C8H6BrF4N |
Molecular Weight | 272.04 g/mol |
IUPAC Name | 3-bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline |
Standard InChI | InChI=1S/C8H6BrF4N/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2 |
Standard InChI Key | BAOAOPILXLPMJT-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1NCC(F)(F)F)Br)F |
Canonical SMILES | C1=CC(=C(C=C1NCC(F)(F)F)Br)F |
Introduction
Chemical Structure and Classification
3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is characterized by a benzene ring with specific substitution patterns. The molecular structure consists of:
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A benzene ring core (C₆H₆)
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A bromine atom at the meta (3) position
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A fluorine atom at the para (4) position
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A secondary amine (-NH) group at position 1
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A 2,2,2-trifluoroethyl substituent attached to the nitrogen atom
The compound belongs to the broader family of halogenated anilines, which are known for their importance as chemical intermediates in various synthetic pathways. The presence of both bromine and fluorine atoms, along with the trifluoroethyl group, contributes to the compound's unique reactivity profile and potential applications.
Structural Comparison with Related Compounds
Structurally similar compounds include 2-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline, which differs only in the position of the bromine atom (ortho position rather than meta) . This positional isomer shares many characteristics with our target compound but exhibits different electronic distribution across the aromatic ring, potentially affecting its reactivity patterns and application profiles.
Physical and Chemical Properties
Physical Properties
Based on structural analysis and comparison with similar halogenated anilines, the following physical properties can be estimated for 3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline:
Chemical Properties and Reactivity
The chemical behavior of 3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is influenced by its distinct functional groups:
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The bromine at the 3-position functions as an electron-withdrawing group and serves as a reactive site for cross-coupling reactions (Suzuki, Negishi, Stille).
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The fluorine at the 4-position increases metabolic stability and modifies the electronic properties of the aromatic ring.
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The secondary amine (-NH) group:
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Acts as a nucleophilic center
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Can participate in acylation and alkylation reactions
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Demonstrates hydrogen bonding capabilities
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The 2,2,2-trifluoroethyl group:
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Enhances lipophilicity
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Provides metabolic stability
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Modifies the basicity of the nitrogen atom
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Synthesis Methods
N-Alkylation Approach
Step | Reagents | Conditions | Expected Yield |
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1. Starting with 3-bromo-4-fluoroaniline | - | - | - |
2. N-alkylation | 2,2,2-trifluoroethyl halide, base (K₂CO₃) | DMF, 70-90°C, 6-12h | 60-75% |
3. Purification | Column chromatography | Hexane/ethyl acetate | >95% purity |
Halogenation Approach
Building on the synthetic strategy described for related bromo-trifluoromethylanilines , an alternative approach involves:
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Starting with 4-fluoro-N-(2,2,2-trifluoroethyl)aniline
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Selective bromination at the 3-position using N-bromosuccinimide (NBS)
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Purification by recrystallization
Key Reaction Considerations
Critical factors affecting the synthesis include:
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Temperature control during bromination (10-20°C is optimal)
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Solvent selection (acetonitrile or DCM for bromination)
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Reaction time optimization (extended reaction times may lead to multiple bromination)
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Purification technique selection (column chromatography versus recrystallization)
Hazard Type | Assessment | Precautions |
---|---|---|
Acute Toxicity | Moderate | Avoid ingestion, inhalation, skin contact |
Skin Irritation | Potential irritant | Use appropriate gloves (nitrile or butyl rubber) |
Eye Irritation | Likely irritant | Safety goggles recommended |
Respiratory | May cause irritation | Handle in well-ventilated areas |
Environmental | Potentially harmful to aquatic organisms | Prevent environmental release |
Applications in Research and Industry
Pharmaceutical Applications
3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline holds significant potential in pharmaceutical research:
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Building block for drug development:
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The bromine provides a reactive site for structural elaboration
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The fluorine substituents enhance metabolic stability
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The trifluoroethyl group contributes to favorable pharmacokinetic properties
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Anticancer drug development:
Synthetic Chemistry Applications
The compound serves as a versatile intermediate in organic synthesis:
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Cross-coupling reactions:
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Suzuki-Miyaura coupling (Pd-catalyzed)
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Buchwald-Hartwig amination
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Sonogashira coupling with terminal alkynes
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Functional group transformations:
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Nucleophilic aromatic substitution at the fluorinated position
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Further elaboration of the amine functionality
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Metal-halogen exchange reactions utilizing the bromine
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Material Science Applications
Potential applications in advanced materials include:
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Fluorinated polymers:
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Monomers for specialty polymers
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Components in heat-resistant materials
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Precursors for water and oil-repellent coatings
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Electronic materials:
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Precursors for organic semiconductors
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Components in photoresist materials
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Building blocks for liquid crystal displays
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Structure-Activity Relationships
Comparative Analysis with Related Compounds
Electronic Effects
The electronic distribution within 3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline significantly influences its reactivity:
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Electron-withdrawing effects:
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The fluorine atoms (both ring-attached and in the trifluoroethyl group) withdraw electron density
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The bromine exhibits both inductive (electron-withdrawing) and resonance (electron-donating) effects
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Combined effect creates unique electronic distribution patterns
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Resonance structures:
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The nitrogen lone pair can participate in resonance with the aromatic ring
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This resonance is modulated by the electron-withdrawing trifluoroethyl group
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The resulting electronic distribution determines reactivity patterns
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Current Research Trends
Research involving 3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline and related compounds focuses on:
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Development of new anticancer agents:
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Synthetic methodology advancements:
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Development of selective halogenation techniques
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Optimization of coupling reactions for halogenated anilines
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Green chemistry approaches to synthesis
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Structure-activity relationship studies:
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Examination of position effects (ortho vs. meta vs. para substitution)
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Investigation of fluorine effects on biological activity
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Exploration of trifluoroethyl substitution on amine reactivity
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